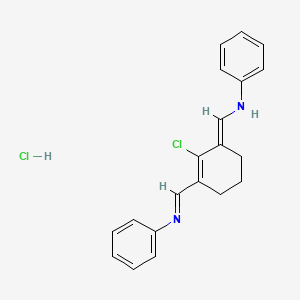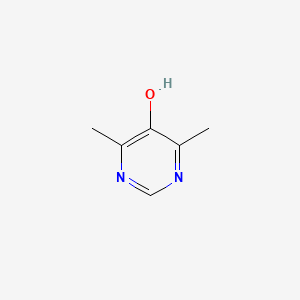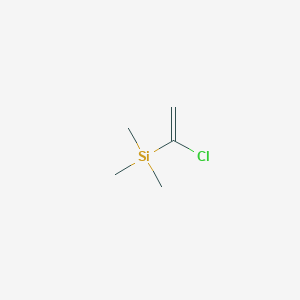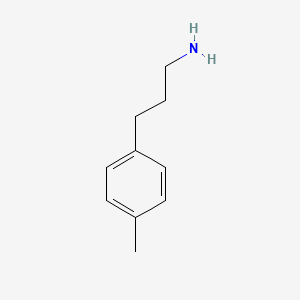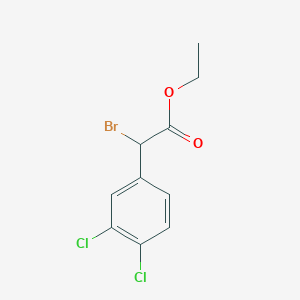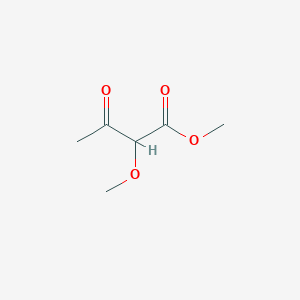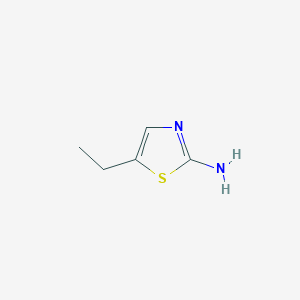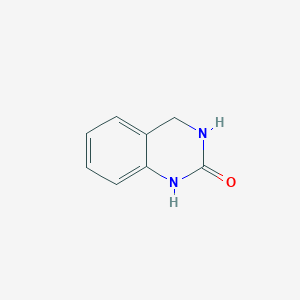
3,4-dihydroquinazolin-2(1H)-one
Overview
Description
3,4-Dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring
Mechanism of Action
Target of Action
It has been found to have antimicrobial properties , suggesting that it may target bacterial cells
Mode of Action
It has been suggested that similar compounds may interact with the membranes of microbes, forming ion-channel pores without requiring a specific target receptor
Biochemical Pathways
It has been suggested that similar compounds may impact the parylation of different nuclear proteins, such as histones, rna polymerases, dna polymerases, and dna ligases
Result of Action
It has been suggested that similar compounds may stimulate the formation of intracellular reactive oxygen species (ros) and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity
Biochemical Analysis
Biochemical Properties
3,4-Dihydroquinazolin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the intracellular PAR formation and enhance the γH2AX aggregation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinazolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with formic acid or its derivatives. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .
Another method involves the reduction of quinazolin-2,4(1H,3H)-dione using reducing agents such as lithium aluminum hydride or borane. This reduction process is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound often employs microwave-assisted synthesis. This method offers several advantages, including shorter reaction times and higher yields compared to conventional thermal methods. The use of green solvents like 2-methyltetrahydrofuran further enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with various amines to form 2-amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or borane in an inert atmosphere.
Substitution: Amines in the presence of a suitable base.
Major Products
Oxidation: Quinazolin-2,4(1H,3H)-dione.
Reduction: this compound.
Substitution: 2-Amino derivatives of quinazoline.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2,4(1H,3H)-dione: This compound is structurally similar but lacks the hydrogenation at the 3,4-positions.
4-Hydroxyquinazoline: Another related compound with a hydroxyl group at the 4-position.
Uniqueness
3,4-Dihydroquinazolin-2(1H)-one is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUNZIAEBIWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494023 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66655-67-2 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].
A: The provided research focuses on this compound derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].
A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from this compound precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.
A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

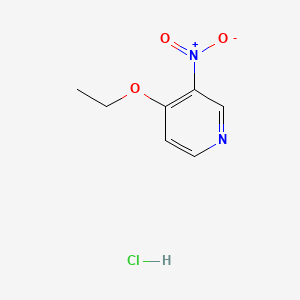
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
